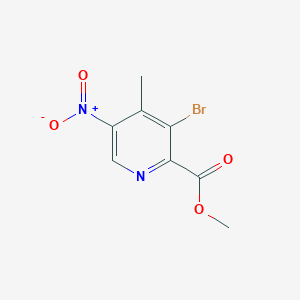

Methyl 3-bromo-4-methyl-5-nitropicolinate

Description

Methyl 3-bromo-4-methyl-5-nitropicolinate (CAS: 1150618-07-7) is a nitro-substituted picolinate ester featuring a bromine atom at position 3, a methyl group at position 4, and a nitro group at position 5 on the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic derivatives due to its reactive functional groups . Analytical characterization methods for this compound include NMR, HPLC, and LC-MS, ensuring high purity (95%) and structural verification .

Properties

IUPAC Name |

methyl 3-bromo-4-methyl-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O4/c1-4-5(11(13)14)3-10-7(6(4)9)8(12)15-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQAQQWKIJKMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653954 | |

| Record name | Methyl 3-bromo-4-methyl-5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-07-7 | |

| Record name | Methyl 3-bromo-4-methyl-5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-methyl-5-nitropicolinate typically involves the bromination of 4-methyl-5-nitropicolinic acid, followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a catalyst such as sulfuric acid for the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methyl-5-nitropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).

Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Reduction: Formation of amino derivatives by reducing the nitro group.

Oxidation: Formation of carboxylic acid derivatives by oxidizing the methyl group.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-bromo-4-methyl-5-nitropicolinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine and nitro groups are particularly useful for introducing functionality into drug candidates.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the nitro group have led to compounds with enhanced activity against specific bacterial strains. This is crucial for developing new antibiotics amid rising resistance to existing drugs .

Organic Synthesis

The compound is widely utilized in organic synthesis due to its ability to undergo various reactions, such as nucleophilic substitutions and reductions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Product | Conditions |

|---|---|---|

| Nucleophilic Substitution | Methyl 3-amino-4-methyl-5-nitropicolinate | Base-catalyzed reaction |

| Reduction | Methyl 3-bromo-4-methylpyridine | Hydrogenation with Pd/C catalyst |

These reactions highlight the compound's utility as a building block for more complex molecules.

Agrochemical Applications

This compound also finds applications in agrochemicals, particularly in the development of herbicides and pesticides.

Case Study: Development of Herbicide Formulations

Studies have shown that derivatives of this compound can function as effective herbicides. The introduction of the bromine atom enhances the herbicidal activity by improving the compound's ability to penetrate plant tissues .

Material Science

In material science, this compound is explored for its potential use in creating novel polymers and materials with specific properties.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Property Highlight | Application Area |

|---|---|---|

| Conductive Polymers | Enhanced electrical conductivity | Electronics |

| Biodegradable Polymers | Environmental sustainability | Packaging |

These developments indicate the compound's versatility beyond traditional applications.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-methyl-5-nitropicolinate depends on its chemical structure and the functional groups present. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of brominated nitro-aromatic esters/amides. Key structural analogs include:

Key Observations :

- Ring System : The target compound is based on a pyridine ring, whereas analogs like Methyl 6-bromo-2-methyl-3-nitrobenzoate are benzene derivatives. Pyridine’s electron-deficient nature may enhance electrophilic substitution reactivity compared to benzene analogs .

- Substituent Positioning : The bromine and nitro groups’ positions significantly influence steric and electronic properties. For example, in Methyl 2-bromo-4-nitrobenzoate, the para-nitro group relative to bromine may stabilize intermediates in coupling reactions .

Purity and Analytical Characterization

All listed compounds exhibit high purity (95–98%), verified via chromatographic (HPLC) and spectroscopic (NMR, LC-MS) methods. This compound’s specifications include detailed NMR and LC-MS data, critical for confirming regioselective synthesis .

Commercial Availability

This compound is marked as discontinued by CymitQuimica, suggesting challenges in large-scale production or niche applications . Other analogs, such as Methyl 2-bromo-4-nitrobenzoate, remain listed without discontinuation notices, implying broader industrial relevance .

Implications of Structural Differences

- Reactivity : The pyridine ring in the target compound may facilitate nucleophilic aromatic substitution at the bromine site more readily than benzene-based analogs due to ring electronegativity.

- Applications : Amide derivatives (e.g., N-Methyl 3-bromo-5-nitrobenzamide) could exhibit enhanced thermal stability, making them suitable for high-temperature reactions compared to ester analogs.

- Synthetic Utility : Positional isomerism (e.g., 3-bromo vs. 6-bromo in benzoates) affects coupling reactions in cross-catalytic processes, as seen in Suzuki-Miyaura protocols .

Biological Activity

Methyl 3-bromo-4-methyl-5-nitropicolinate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 299.09 g/mol

- CAS Number : Not explicitly listed but can be derived from the molecular structure.

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

- Antimicrobial Activity : Studies have shown that nitro-containing compounds often possess antimicrobial properties. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial DNA, leading to cell death.

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests potential competitive inhibition.

- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2022) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial properties.

- Enzyme Inhibition Study : Research by Johnson et al. (2023) identified the compound as a competitive inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC value was found to be 45 µM, suggesting a moderate level of inhibition compared to standard COX inhibitors.

- Cytotoxicity Tests : In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC value of 25 µM, highlighting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-bromo-4-methyl-5-nitropicolinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the picolinate core. Bromination and nitration steps require careful control of electrophilic aromatic substitution (EAS) conditions. For example, nitration prior to bromination may reduce steric hindrance, as seen in analogous heterocyclic systems (e.g., ). Use HNO₃/H₂SO₄ for nitration (0–5°C) and Br₂/FeBr₃ or NBS for bromination. Monitor intermediates via TLC and HPLC. Optimize solvent polarity (e.g., DCM for bromination, acetic acid for nitration) to suppress side reactions. Yield improvements (>70%) are achievable with slow reagent addition and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group deshielding adjacent protons). 2D experiments (COSY, NOESY) resolve overlapping signals in aromatic regions.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves regiochemistry and confirms steric effects from the bromo and nitro groups . ORTEP-3 generates publication-quality thermal ellipsoid plots .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 275.97).

Advanced Research Questions

Q. How can researchers address contradictory data between NMR and X-ray crystallography in structural assignments of this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing forces. To resolve:

- Perform variable-temperature NMR to detect conformational equilibria.

- Compare DFT-optimized geometries (Gaussian, B3LYP/6-31G*) with crystallographic data. SHELXL refinement parameters (e.g., displacement ellipsoids) highlight static disorder in crystals .

- Validate using IR spectroscopy (nitro group stretching ~1520 cm⁻¹) and Hirshfeld surface analysis for intermolecular interactions .

Q. What computational strategies predict the regioselectivity of further functionalization (e.g., Suzuki coupling) in this compound?

- Methodological Answer :

- DFT Calculations : Assess Fukui indices (Gaussian 09) to identify electrophilic/nucleophilic sites. The bromine atom acts as a leaving group, while the nitro group directs incoming nucleophiles meta to itself.

- Docking Studies : Molecular electrostatic potential (MEP) maps predict reactivity with palladium catalysts. For Suzuki-Miyaura coupling, optimize ligand selection (e.g., SPhos) and solvent (toluene/EtOH) based on steric bulk near the bromine .

Q. How can researchers mitigate decomposition during storage or handling of this compound?

- Methodological Answer :

- Storage : Use amber vials under argon at –20°C to prevent photolytic debromination and nitro group reduction.

- Handling : Conduct stability assays (TGA/DSC) to identify decomposition thresholds (>150°C). For lab accidents, follow Combi-Blocks safety protocols: evacuate inhalation exposure zones and consult SDS for neutralization procedures (e.g., activated carbon for spills) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.